Dehydro Nifedipine-13C,d3

LC-MS/MS quantification isotope dilution mass spectrometry pharmacokinetic analysis

Accurate LC-MS/MS quantification of nifedipine metabolites in complex biological matrices is compromised by matrix effects and isotopic interference from endogenous M+1/M+3 isotopologues. Dehydro Nifedipine-13C,d3 resolves this as a high-purity (≥98%), dual-labeled (13C and 2H) internal standard. • +4 Da net mass shift vs. unlabeled analyte eliminates spectral overlap, enabling baseline-resolved quantification • Isotopic enrichment ≥98% 13C and ≥98% 2H supports linear, precise measurement across wide dynamic ranges • Room temperature shipping; long-term stability at -20°C (3 years) ensures reliable supply chain integrity Ideal for preclinical and clinical pharmacokinetic studies, metabolite profiling, and method validation requiring robust internal standardization.

Molecular Formula C10H13N5O4
Molecular Weight 271.25 g/mol
Cat. No. B12363714
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDehydro Nifedipine-13C,d3
Molecular FormulaC10H13N5O4
Molecular Weight271.25 g/mol
Structural Identifiers
SMILESCC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)N=[N+]=[N-]
InChIInChI=1S/C10H13N5O4/c1-5-3-15(10(18)12-9(5)17)8-2-6(13-14-11)7(4-16)19-8/h3,6-8,16H,2,4H2,1H3,(H,12,17,18)/i1+1D3
InChIKeyHBOMLICNUCNMMY-KQORAOOSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Zidovudine-13C,d3: Dual-Labeled Isotopic Standard


1‑[4‑azido‑5‑(hydroxymethyl)oxolan‑2‑yl]‑5‑(trideuterio(113C)methyl)pyrimidine‑2,4‑dione, synonymously Zidovudine‑13C,d3 (AZT‑13C,d3), is a stable isotope‑labeled analog of the nucleoside reverse transcriptase inhibitor (NRTI) Zidovudine (AZT) . It incorporates both carbon‑13 (¹³C) at the 5‑methyl position and three deuterium (²H) atoms on the same methyl group, affording a net mass shift of +4 Da relative to unlabeled Zidovudine . This dual isotopic modification enables precise mass‑spectrometric discrimination, high isotopic enrichment (≥98% ¹³C, ≥98% ²H), and retention of the parent compound's antiviral mechanism .

Identity Stable isotope-labeled internal standard (SIL-IS)
Label Dual ¹³C/²H (+4 Da mass shift)
Chemistry Retains azide for CuAAC click chemistry
For research-use LC-MS/MS quantification

Why Single-Isotope Analogs Cannot Replace Zidovudine-13C,d3


Unlabeled Zidovudine and single‑isotope labeled derivatives (e.g., Zidovudine‑d3 or Zidovudine‑¹³C) exhibit mass shifts of only +3 Da or +1 Da relative to the analyte, which are insufficient to avoid isotopic interference from naturally occurring M+3 or M+1 isotopologues in complex biological matrices . Zidovudine‑13C,d3 provides a +4 Da mass differential that eliminates spectral overlap, ensuring baseline‑resolved quantification by LC‑MS/MS . Furthermore, single‑isotope labels lack the dual‑tracking capability for simultaneous metabolic fate analysis via MS and NMR, whereas the combined ¹³C and ²H labeling in Zidovudine‑13C,d3 supports orthogonal detection modalities critical for comprehensive ADME studies .

Insufficient mass separation
Single-isotope labels (+1 or +3 Da) may overlap with natural isotopologues, compromising baseline resolution in complex matrices.
Enrichment variability
Dual-label analogs typically offer higher certified isotopic enrichment than single-isotope products; purity specifications may differ.
Absence of dual-tracking capability
¹³C-only or ²H-only standards lack combined MS and NMR orthogonal detection for metabolic tracing studies.

Comparative Evidence: Zidovudine-13C,d3 vs. Closest Analogs


Mass Shift Advantage of Dual Labeling

Zidovudine‑13C,d3 incorporates both ¹³C (+1 Da) and three deuteriums (+3 Da) on the 5‑methyl group, yielding a net mass shift of +4 Da compared to unlabeled Zidovudine . In contrast, Zidovudine‑d3 (deuterium‑only) exhibits a +3 Da shift, which can overlap with the natural M+3 isotopologue abundance of the parent drug in biological samples . The +4 Da shift in Zidovudine‑13C,d3 ensures complete baseline separation in LC‑MS/MS, minimizing ion suppression and matrix effects during quantitative bioanalysis .

Mass Shift Advantage
Head-to-head
Target: +4 Da (271.25) vs Comparator: +3 Da (270.26)
Ensures baseline LC-MS/MS resolution, reducing ion suppression and matrix interference.
Calculated from molecular formulas; +1 Da additional mass shift avoids natural M+3 overlap.
LC-MS/MS quantification isotope dilution mass spectrometry pharmacokinetic analysis

Isotopic Enrichment Purity Advantage

Commercially available Zidovudine‑13C,d3 is supplied with a certified isotopic enrichment of ≥99% for ¹³C and ≥98% for ²H, with chemical purity ≥98% (HPLC) . In comparison, many single‑isotope labeled Zidovudine‑d3 products report only ≥97% deuterium enrichment and similar chemical purity, but lack the added ¹³C enrichment specification . The higher and dual‑specified enrichment of Zidovudine‑13C,d3 minimizes unlabeled background and cross‑isotopologue interference, enhancing signal‑to‑noise ratios in MS detection .

Enrichment Purity
Head-to-head
≥99% ¹³C / ≥98% ²H (dual-label) vs ≥97% ²H only (single-label)
Higher dual enrichment lowers unlabeled background, improving LLOQ and assay reproducibility.
Per vendor certificates; verify lot-specific COA for critical studies.
stable isotope labeling isotopic purity analytical method validation

Retained Antiviral Potency Against HIV-1

Zidovudine‑13C,d3 retains the full biological activity of unlabeled Zidovudine. In cell‑based assays, the parent compound (and by inference the isotopically labeled analog) inhibits HIV‑1 replication with an EC₅₀ of 3 nM and demonstrates low cytotoxicity with a CC₅₀ > 5 μM . This potency is indistinguishable from unlabeled Zidovudine, which is widely reported to have an EC₅₀ of 1–10 nM in various HIV‑1 isolates [1]. Thus, Zidovudine‑13C,d3 can serve as a functional tracer in mechanistic studies without perturbing the biological system.

HIV-1 RT Inhibition Assay
Class-level
EC₅₀ ≈ 3 nM (comparable to unlabeled Zidovudine)
Supports use as a functional tracer in cell-based mechanistic studies without altering assay response.
Activity inferred from parent; isotopic substitution does not affect pharmacophore.
HIV reverse transcriptase inhibition antiviral activity nucleoside analog

Internal Standard Performance for Absolute Quantification

Zidovudine‑13C,d3 is specifically manufactured and marketed for use as an internal standard (IS) for the quantification of Zidovudine in biological matrices via LC‑MS/MS . In validated bioanalytical methods employing stable isotope‑labeled internal standards, the use of a +4 Da IS (such as Zidovudine‑13C,d3) typically yields intra‑assay precision (CV) below 15% and accuracy within 85–115% across the calibration range . Single‑isotope labeled IS (e.g., +3 Da) may exhibit higher variability due to incomplete resolution from the analyte's natural isotopic envelope [1].

Internal Standard Performance
Context-dependent
Expected intra-assay CV
Supports robust bioanalytical method validation for research PK quantification.
Method performance may vary; verify during method development and matrix-specific validation.
Click Chemistry Compatibility
Data to verify
3′-Azide group enables CuAAC conjugation
Expands utility to quantitative tracking of drug-protein adducts in proteomics.
Requires independent validation of click efficiency in target matrix.
internal standard LC-MS/MS method validation quantitative bioanalysis

Click Chemistry Compatibility for Bioorthogonal Labeling

Zidovudine‑13C,d3 retains the 3'‑azido group of the parent molecule, making it a competent substrate for copper‑catalyzed azide‑alkyne cycloaddition (CuAAC) . This click chemistry compatibility is not inherently present in many other stable isotope‑labeled internal standards that lack an azide. While unlabeled Zidovudine can also participate in CuAAC, Zidovudine‑13C,d3 provides the added benefit of MS‑traceable conjugation, enabling quantitative tracking of labeled drug‑protein adducts or cellular localization studies .

Click Chemistry Compatibility
Data to verify
3′-Azide group enables CuAAC conjugation
Expands utility to quantitative tracking of drug-protein adducts in proteomics.
Requires independent validation of click efficiency in target matrix.
click chemistry CuAAC bioorthogonal labeling proteomics

Application Scenarios for Zidovudine-13C,d3


Absolute Plasma Quantification for Pharmacokinetics

In preclinical and clinical pharmacokinetic studies, accurate measurement of Zidovudine concentrations is essential. Zidovudine‑13C,d3 serves as the optimal internal standard for LC‑MS/MS assays due to its +4 Da mass shift, which eliminates isotopic interference and ensures linear, precise quantification across a wide dynamic range . This is particularly critical when analyzing low‑volume samples (e.g., pediatric or microsampling studies) where matrix effects are pronounced .

Metabolic Fate and ADME Studies Using Dual-Isotope Tracing

The combination of ¹³C and ²H labels in Zidovudine‑13C,d3 allows researchers to simultaneously track the parent drug and its metabolites by MS and, if needed, by NMR . This dual‑tracing capability is invaluable for identifying metabolic pathways, quantifying metabolite formation rates, and distinguishing between parent drug and metabolite signals in complex biological matrices such as hepatocyte incubations or bile samples .

Mechanistic Studies of HIV-1 Reverse Transcriptase Inhibition and Resistance

Because Zidovudine‑13C,d3 retains the full antiviral potency of unlabeled Zidovudine (EC₅₀ = 3 nM) , it can be used in cell‑based assays to correlate intracellular drug triphosphate levels (quantified via MS) with antiviral efficacy. This enables detailed pharmacodynamic modeling and investigation of resistance mechanisms without altering the biological response .

Bioorthogonal Click Chemistry for Proteomics and Cellular Imaging

The azide group in Zidovudine‑13C,d3 permits covalent attachment to alkyne‑tagged probes via CuAAC . Researchers can use this feature to visualize subcellular localization of the drug, identify protein targets of the Zidovudine triphosphate metabolite, or enrich Zidovudine‑bound protein complexes for MS‑based proteomics, all while maintaining the isotopic label for quantitative tracking .

Application
Selection Property
Validation Focus
Research PK quantification
+4 Da stable isotope-labeled IS
LC-MS/MS assay precision; matrix-effect control
Dual-isotope metabolic tracing
Combined ¹³C/²H detection
Parent-metabolite discrimination by MS and NMR
HIV-1 RT inhibition mechanistic studies
Functional tracer with comparable bioactivity
Intracellular drug level–pharmacodynamic modeling
Bioorthogonal labeling and proteomics
Azide moiety for CuAAC click chemistry
Quantitative tracking of drug–protein adducts

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